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Compound of Interest

Compound Name: UNC1062

Cat. No.: B569205 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the target selectivity profile of

UNC1062, a potent and selective inhibitor of Mer receptor tyrosine kinase (MerTK). The

information presented herein is intended to support researchers and drug development

professionals in their evaluation and potential application of this compound.

Introduction
UNC1062 is a small molecule inhibitor belonging to the pyrazolopyrimidine sulfonamide class

of compounds.[1][2][3][4] It was developed as a highly potent and selective inhibitor of MerTK,

a member of the TAM (Tyro3, Axl, and Mer) family of receptor tyrosine kinases.[1] Aberrant

MerTK signaling has been implicated in the pathogenesis of various human cancers, including

acute myeloid leukemia (AML), acute lymphoblastic leukemia (ALL), non-small cell lung cancer,

and glioblastoma.[1][2] UNC1062 serves as a valuable chemical probe for studying MerTK

biology and as a potential therapeutic agent.

Mechanism of Action
UNC1062 exerts its inhibitory effect by binding to the ATP-binding pocket of the Mer kinase

domain.[4] This competitive inhibition prevents the autophosphorylation of MerTK, a critical

step in its activation.[1][4] Downstream signaling pathways regulated by MerTK, including the

PI3K/AKT and MAPK/ERK pathways, are subsequently inhibited, leading to reduced cell

proliferation and induction of apoptosis in cancer cells dependent on MerTK signaling.[4][5]
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Quantitative Target Selectivity Profile
UNC1062 demonstrates high potency for MerTK and significant selectivity against the other

TAM family members, Axl and Tyro3. While a comprehensive kinome-wide scan for UNC1062
is not publicly available, the existing data highlights its specificity within the TAM family. A

derivative of UNC1062, UNC2025, was found to also potently inhibit Flt3, suggesting that

UNC1062 may have activity against this kinase as well.

Target Assay Type Value
Fold
Selectivity (vs.
Mer)

Reference

MerTK IC50 1.1 nM - [1][4]

Ki 0.33 nM - [1]

Cellular IC50 (p-

Mer, 697 cells)
6.4 nM - [1]

Axl IC50 85 nM 78-fold [1]

Tyro3 IC50 60 nM 36-fold [1]

Cellular Activity
UNC1062 has demonstrated significant cellular activity in various cancer cell lines, particularly

those with high levels of MerTK expression and phosphorylation.

Inhibition of MerTK Phosphorylation: UNC1062 effectively inhibits the autophosphorylation of

MerTK in a dose-dependent manner in both suspension and adherent cancer cell lines.[1]

Inhibition of Downstream Signaling: Treatment with UNC1062 leads to a reduction in the

phosphorylation of downstream signaling molecules, including AKT and ERK.[5]

Anti-proliferative and Pro-apoptotic Effects: UNC1062 suppresses the growth of acute

myeloid leukemia (AML) cells and induces apoptosis, with higher sensitivity observed in AML

cell lines with constitutively phosphorylated MerTK.[4][5] It also inhibits colony formation in

solid tumor cell lines.[1]
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Signaling Pathway and Experimental Workflow
Diagrams
To visually represent the mechanism of action and experimental procedures, the following

diagrams have been generated using the DOT language.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 3 / 9 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b569205?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Cell Membrane

Cytoplasm

Nucleus

MerTK

PI3K

 p

RAS

 p

Ligand

 (e.g., GAS6, Protein S)

UNC1062

 Inhibition

AKT

 p

Cell Proliferation &
 Survival

RAF

MEK

ERK

Click to download full resolution via product page

Caption: UNC1062 inhibits MerTK signaling pathway.
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Caption: Workflow for p-MerTK inhibition assay.

Experimental Protocols
The following are representative protocols for key experiments used to characterize the activity

of UNC1062. These protocols are based on published methodologies and may require

optimization for specific experimental conditions.
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Inhibition of MerTK Phosphorylation in Suspension
Cells (e.g., 697 cells)
Objective: To determine the cellular potency of UNC1062 in inhibiting MerTK

autophosphorylation.

Materials:

697 human pre-B leukemia cells

RPMI-1640 medium with 10% FBS

UNC1062 (stock solution in DMSO)

Pervanadate solution (freshly prepared)

Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

Anti-MerTK antibody for immunoprecipitation

Anti-phospho-MerTK and anti-total-MerTK antibodies for Western blotting

Protein A/G agarose beads

Standard Western blotting reagents and equipment

Procedure:

Culture 697 cells to the desired density in RPMI-1640 medium supplemented with 10% FBS.

Seed cells in a multi-well plate and treat with a serial dilution of UNC1062 (or DMSO as a

vehicle control) for 1 hour at 37°C.

Add pervanadate to each well to a final concentration of 1 mM and incubate for 5-10 minutes

at 37°C to inhibit phosphatases.

Harvest the cells by centrifugation and wash once with ice-cold PBS.
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Lyse the cell pellet with ice-cold lysis buffer.

Clarify the lysate by centrifugation and collect the supernatant.

Determine the protein concentration of each lysate.

Incubate a normalized amount of protein lysate with an anti-MerTK antibody overnight at 4°C

with gentle rotation to form an immune complex.

Add Protein A/G agarose beads and incubate for an additional 1-2 hours at 4°C to capture

the immune complexes.

Wash the beads several times with lysis buffer.

Elute the immunoprecipitated proteins by boiling in SDS-PAGE sample buffer.

Separate the proteins by SDS-PAGE and transfer to a PVDF membrane.

Probe the membrane with anti-phospho-MerTK and anti-total-MerTK antibodies.

Develop the blot using an appropriate detection system.

Quantify the band intensities and calculate the IC50 value for the inhibition of MerTK

phosphorylation.

Cell Viability Assay in AML Cell Lines
Objective: To assess the effect of UNC1062 on the viability of AML cells.

Materials:

AML cell lines (e.g., OCI/AML5, TMD7, THP-1, HEL)

Appropriate cell culture medium and supplements

UNC1062 (stock solution in DMSO)

96-well cell culture plates
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Cell viability reagent (e.g., CellTiter-Glo®, MTT, or similar)

Plate reader

Procedure:

Seed the AML cells in a 96-well plate at a predetermined optimal density.

Allow the cells to adhere or stabilize for a few hours or overnight.

Treat the cells with a serial dilution of UNC1062 (or DMSO as a vehicle control).

Incubate the plate for a specified period (e.g., 72 hours) at 37°C in a humidified incubator.

Add the cell viability reagent to each well according to the manufacturer's instructions.

Incubate for the recommended time to allow for the reaction to occur.

Measure the luminescence or absorbance using a plate reader.

Calculate the percentage of cell viability relative to the vehicle-treated control and determine

the GI50 (concentration for 50% growth inhibition).

Conclusion
UNC1062 is a highly potent and selective inhibitor of MerTK with demonstrated cellular activity

against various cancer types. Its well-defined mechanism of action and selectivity profile within

the TAM family make it an invaluable tool for investigating MerTK-driven pathologies and a

promising candidate for further therapeutic development. The provided data and protocols

serve as a comprehensive resource for researchers interested in utilizing UNC1062 in their

studies. Further characterization of its kinome-wide selectivity would provide a more complete

understanding of its off-target effects and potential for polypharmacology.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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